molecular formula C11H20O7S B12800933 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid CAS No. 5324-63-0

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid

Cat. No.: B12800933
CAS No.: 5324-63-0
M. Wt: 296.34 g/mol
InChI Key: GSMHUXDUEVHXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid is an organic compound with the molecular formula C11H20O7S It is characterized by the presence of ethoxy, ethoxycarbonyl, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with ethanol, followed by oxidation and sulfonation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-5-quinolinecarboxamide: This compound shares the ethoxy functional group but differs in its core structure and properties.

    6-Ethoxy-6-oxohexanoic acid: Similar in having an ethoxy group and a carbonyl group, but lacks the sulfonic acid functionality.

    2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: This compound has similar functional groups but a different core structure.

Uniqueness

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonic acid group, in particular, distinguishes it from many similar compounds, providing unique properties for industrial and research applications.

Properties

CAS No.

5324-63-0

Molecular Formula

C11H20O7S

Molecular Weight

296.34 g/mol

IUPAC Name

6-ethoxy-5-ethoxycarbonyl-6-oxohexane-1-sulfonic acid

InChI

InChI=1S/C11H20O7S/c1-3-17-10(12)9(11(13)18-4-2)7-5-6-8-19(14,15)16/h9H,3-8H2,1-2H3,(H,14,15,16)

InChI Key

GSMHUXDUEVHXNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCS(=O)(=O)O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.